molecular formula C9H11NO2 B2957953 (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid CAS No. 2248200-15-7

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Cat. No.: B2957953
CAS No.: 2248200-15-7
M. Wt: 165.192
InChI Key: DZRWATJWDHWPJW-ZETCQYMHSA-N
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Description

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is an organic compound featuring a pyridine ring substituted at the 3-position with a 2-methylpropanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 2-methylpropanoic acid.

    Grignard Reaction: 3-bromopyridine undergoes a Grignard reaction with methylmagnesium bromide to form 3-methylpyridine.

    Friedel-Crafts Acylation: The 3-methylpyridine is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the acyl group.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways, potentially affecting cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

  • 3-Pyridinecarboxylic acid
  • 2-Methylpyridine
  • 3-Methylpyridine

Properties

IUPAC Name

(2S)-2-methyl-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWATJWDHWPJW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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